molecular formula C50H76N4O12 B1243547 Tedisamil sesquifumarate

Tedisamil sesquifumarate

Cat. No.: B1243547
M. Wt: 925.2 g/mol
InChI Key: AZPYPAVFNGFTGB-VQYXCCSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tedisamil sesquifumarate involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:

  • Formation of the bicyclo[3.3.1]nonane core.
  • Introduction of cyclopropylmethyl groups.
  • Formation of the sesquifumarate salt through reaction with fumaric acid.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Tedisamil sesquifumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Substitution reactions can be employed to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Tedisamil sesquifumarate has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

    Sotalol: Another class III antiarrhythmic agent that blocks potassium channels but has a different chemical structure.

    Dofetilide: A selective potassium channel blocker used for similar indications.

    Amiodarone: A broad-spectrum antiarrhythmic agent with multiple mechanisms of action, including potassium channel blockade.

Uniqueness of Tedisamil Sesquifumarate: this compound is unique due to its specific binding to multiple potassium channels and its ability to prolong the inactivation phase more effectively in atrial muscle compared to ventricular muscle . This selective action makes it a valuable compound for treating atrial arrhythmias with a lower incidence of additional arrhythmic events compared to other class III agents .

Properties

Molecular Formula

C50H76N4O12

Molecular Weight

925.2 g/mol

IUPAC Name

3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane];(E)-but-2-enedioic acid

InChI

InChI=1S/2C19H32N2.3C4H4O4/c2*1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16;3*5-3(6)1-2-4(7)8/h2*15-18H,1-14H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+

InChI Key

AZPYPAVFNGFTGB-VQYXCCSOSA-N

Isomeric SMILES

C1CC2(C3CN(CC2CN(C3)CC4CC4)CC5CC5)CC1.C1CC2(C3CN(CC2CN(C3)CC4CC4)CC5CC5)CC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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